molecular formula C36H40N4O7S B2771341 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide CAS No. 1005050-98-5

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide

カタログ番号: B2771341
CAS番号: 1005050-98-5
分子量: 672.8
InChIキー: VSYDUNWHQFTDBF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide is a useful research compound. Its molecular formula is C36H40N4O7S and its molecular weight is 672.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Serotonin-3 (5-HT3) Receptor Antagonists

Studies on analogs related to the structure of the mentioned compound have highlighted the development of potent serotonin-3 (5-HT3) receptor antagonists. Such compounds have been shown to influence serotonin-mediated processes, which are critical in various neurological and gastrointestinal functions. The exploration of structure-activity relationships (SAR) within this chemical space has led to the identification of compounds with significant 5-HT3 receptor antagonistic activity, providing a foundation for potential therapeutic applications in areas such as chemotherapy-induced nausea and psychiatric disorders (Harada et al., 1995).

Benzoxazines as CNS Agents

Research on benzoxazine derivatives, which share a structural resemblance to the compound , has identified their potential as central nervous system (CNS) agents. These studies have focused on synthesizing and analyzing the neurochemical properties of benzoxazine derivatives, aiming to uncover their therapeutic potential in treating CNS disorders. The findings suggest that certain benzoxazine compounds may possess beneficial pharmacological profiles for addressing conditions such as anxiety and schizophrenia, highlighting the importance of ongoing research in this domain (Kuroita et al., 1996).

Orexin Receptor Antagonism

Investigations into compounds structurally related to the one mentioned have also extended to the study of orexin receptors, which play a pivotal role in regulating arousal, appetite, and stress. In particular, research has focused on the effects of orexin receptor antagonists on compulsive behaviors, including binge eating. Findings from these studies suggest that selective orexin receptor antagonism, particularly at the OX1R site, could offer a novel therapeutic approach for treating compulsive eating disorders and potentially other conditions characterized by dysregulated reward mechanisms (Piccoli et al., 2012).

Glucokinase Activation for Diabetes Treatment

The exploration of benzamide derivatives with similar structures has led to the discovery of novel glucokinase activators (GKAs). These compounds have shown promise in enhancing glucose uptake and glucokinase activity, which are crucial for maintaining glucose homeostasis. Such research underscores the potential of structurally related compounds in the development of new treatments for type 2 diabetes, with studies demonstrating significant glucose-lowering effects in animal models (Park et al., 2014).

特性

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H40N4O7S/c1-35(2)25-10-11-36(35,32(41)16-25)21-48(44,45)38-27-15-23(34(43)37-26-7-9-30-31(17-26)47-13-12-46-30)6-8-29(27)39-18-22-14-24(20-39)28-4-3-5-33(42)40(28)19-22/h3-9,15,17,22,24-25,38H,10-14,16,18-21H2,1-2H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDUNWHQFTDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=C(C=CC(=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)N6CC7CC(C6)C8=CC=CC(=O)N8C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。